2-Methoxy-4,6-dimethylpyrimidin-5-amine
Description
2-Methoxy-4,6-dimethylpyrimidin-5-amine is a substituted pyrimidine derivative characterized by a methoxy group at position 2, methyl groups at positions 4 and 6, and an amine at position 5. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity.
Properties
CAS No. |
1173984-10-5 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methoxy-4,6-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C7H11N3O/c1-4-6(8)5(2)10-7(9-4)11-3/h8H2,1-3H3 |
InChI Key |
VGNLULREMZSULK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrimidine derivatives and their distinguishing features:
Key Research Findings
In contrast, chloro substituents (e.g., in 4,6-dichloro analogs) enhance electrophilicity, favoring nucleophilic aromatic substitution . Methyl groups at C4 and C6 contribute to steric bulk, which may influence binding interactions in drug-receptor complexes compared to smaller substituents like hydrogen or halogens .
Crystallographic Behavior :
- Compounds like 4,6-Dichloro-5-methoxypyrimidine exhibit strong Cl···N interactions (3.094–3.100 Å), forming 3D frameworks . In contrast, methyl and methoxy groups in this compound likely lead to weaker van der Waals interactions, resulting in lower melting points.
Synthetic Utility :
- This compound can be synthesized via methods similar to those for 5-bromo-2-chloro-N-arylpyrimidines, involving nucleophilic displacement or coupling reactions . Its methyl groups simplify purification compared to halogenated analogs, which often require rigorous chromatographic separation .
Pharmacological Relevance :
- Structural analogs like N-(imidazolidin-2-ylidene)-4,6-dimethoxy-2-methylpyrimidin-5-amine (moxonidine impurity) highlight the role of pyrimidine amines in antihypertensive agents . The target compound’s substitution pattern may optimize metabolic stability and bioavailability.
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